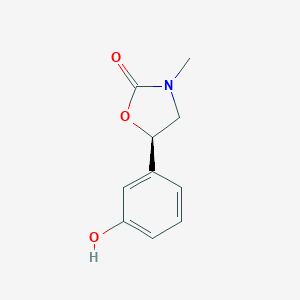
CS4 Peptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CS4 peptide is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. The peptide is a potent inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activators. This inhibition leads to the suppression of STAT3-mediated gene expression, which is implicated in several diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
The CS4 peptide exerts its effects by inhibiting the protein-protein interaction between the transcription factor STAT3 and its upstream activators, such as JAK2 and Src. The inhibition of this interaction leads to the suppression of STAT3-mediated gene expression, which is implicated in several diseases. The peptide also inhibits the activation of NF-κB, which is another transcription factor that is involved in inflammation and cancer.
Biochemical and Physiological Effects
The CS4 peptide has been shown to have several biochemical and physiological effects. The peptide inhibits the phosphorylation of STAT3, which is required for its activation. The peptide also inhibits the nuclear translocation of STAT3, which is required for its transcriptional activity. In addition, the peptide reduces the production of pro-inflammatory cytokines, such as IL-6 and IL-1β, and enhances the production of anti-inflammatory cytokines, such as IL-10. The peptide also inhibits the proliferation and migration of cancer cells and induces apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The CS4 peptide has several advantages for lab experiments. The peptide is stable and easy to synthesize using SPPS. The peptide is also highly specific and selective for STAT3, which reduces the off-target effects. However, the peptide has some limitations for lab experiments. The peptide has low solubility in aqueous solutions, which may affect its bioavailability and efficacy. The peptide also has a short half-life, which may limit its therapeutic potential.
Zukünftige Richtungen
Several future directions can be explored with the CS4 peptide. The peptide can be further optimized to improve its solubility and bioavailability. The peptide can also be conjugated to nanoparticles or liposomes to enhance its delivery to target cells. The peptide can also be used in combination with other drugs or therapies to enhance their efficacy. The peptide can also be used as a tool to study the role of STAT3 in various diseases and to identify new therapeutic targets. Overall, the CS4 peptide has a promising future in various fields, and further research is needed to explore its full potential.
Conclusion
In conclusion, the CS4 peptide is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. The peptide is synthesized using solid-phase peptide synthesis and inhibits the protein-protein interaction between STAT3 and its upstream activators. The peptide has been extensively studied for its potential applications in cancer, inflammation, and autoimmune disorders. The peptide has several biochemical and physiological effects and has advantages and limitations for lab experiments. Several future directions can be explored with the CS4 peptide, and further research is needed to explore its full potential.
Synthesemethoden
The synthesis of CS4 peptide involves solid-phase peptide synthesis (SPPS), which is a widely used method for the preparation of synthetic peptides. The SPPS method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The CS4 peptide is synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which involves the protection of the amino group of the amino acid with the Fmoc group. The Fmoc group is then removed using a base, and the next amino acid is added to the growing peptide chain. This process is repeated until the desired peptide sequence is obtained. The final product is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
The CS4 peptide has been extensively studied for its potential applications in various fields, including cancer, inflammation, and autoimmune disorders. In cancer, the peptide has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, prostate, and lung cancer cells. The peptide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In inflammation, the peptide has been shown to reduce the production of pro-inflammatory cytokines, which are implicated in several inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. In autoimmune disorders, the peptide has been shown to suppress the activation of immune cells, which are responsible for the destruction of healthy tissues in autoimmune diseases.
Eigenschaften
CAS-Nummer |
107978-80-3 |
|---|---|
Produktname |
CS4 Peptide |
Molekularformel |
C139H219N45O39 |
Molekulargewicht |
3144.5 g/mol |
IUPAC-Name |
(4S)-4-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-[[(1S)-4-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]oxy-1-carboxy-4-oxobutyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C139H219N45O39/c1-11-69(4)103(172-119(206)94-37-23-57-181(94)131(218)107(74(9)188)176-109(196)70(5)161-123(210)104(71(6)185)175-124(211)106(73(8)187)174-120(207)93-36-22-56-180(93)130(217)96-39-25-59-183(96)132(219)108(75(10)189)177-125(212)105(72(7)186)173-114(201)84(31-17-51-156-137(147)148)164-111(198)82(29-15-49-154-135(143)144)163-110(197)80(140)61-76-27-13-12-14-28-76)122(209)165-83(30-16-50-155-136(145)146)112(199)169-89(63-78-65-153-67-160-78)115(202)166-86(32-18-52-157-138(149)150)127(214)178-54-20-34-91(178)117(204)167-87(33-19-53-158-139(151)152)128(215)184-60-26-40-97(184)134(222)223-101(195)48-46-88(133(220)221)168-113(200)85(45-47-100(193)194)162-99(192)66-159-121(208)102(68(2)3)171-116(203)90(64-98(142)191)170-118(205)92-35-21-55-179(92)129(216)95-38-24-58-182(95)126(213)81(141)62-77-41-43-79(190)44-42-77/h12-14,27-28,41-44,65,67-75,78,80-97,102-108,185-190H,11,15-26,29-40,45-64,66,140-141H2,1-10H3,(H2,142,191)(H,159,208)(H,161,210)(H,162,192)(H,163,197)(H,164,198)(H,165,209)(H,166,202)(H,167,204)(H,168,200)(H,169,199)(H,170,205)(H,171,203)(H,172,206)(H,173,201)(H,174,207)(H,175,211)(H,176,196)(H,177,212)(H,193,194)(H,220,221)(H4,143,144,154)(H4,145,146,155)(H4,147,148,156)(H4,149,150,157)(H4,151,152,158)/t69-,70-,71+,72+,73+,74+,75+,78?,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,102-,103-,104-,105-,106-,107-,108-/m0/s1 |
InChI-Schlüssel |
APLLBGWLJSILKN-PSDHQGSASA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N3CCC[C@H]3C(=O)OC(=O)CC[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=C(C=C6)O)N)NC(=O)[C@@H]7CCCN7C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]8CCCN8C(=O)[C@@H]9CCCN9C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=CC=C1)N |
SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1C=NC=N1)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)N3CCCC3C(=O)OC(=O)CCC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)N)NC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C8CCCN8C(=O)C9CCCN9C(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1C=NC=N1)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)N3CCCC3C(=O)OC(=O)CCC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)N)NC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C8CCCN8C(=O)C9CCCN9C(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)N |
Synonyme |
CS4 peptide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















